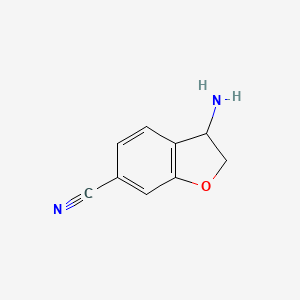

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Beschreibung

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a bicyclic heteroaromatic compound featuring a partially saturated benzofuran core. The molecule contains an amino group at position 3 and a cyano substituent at position 6. Its hydrochloride salt form (CAS: [provided in ]) has a molecular formula of C₈H₆ClF₃N₂S and a molecular weight of 254.66 g/mol . The dihydrobenzofuran scaffold imparts rigidity to the structure, while the amino and cyano groups enhance its reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C9H8N2O |

|---|---|

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |

InChI |

InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2 |

InChI-Schlüssel |

PGZVNAQUIZWZRP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(O1)C=C(C=C2)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the benzofuran ring.

Addition of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, where a suitable cyanide source is used.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s hydrochloride form includes Cl , F₃ , and S substituents, which are absent in the other analogs. These groups may enhance solubility or alter electronic properties .

- The dimethyl derivative (C₁₀H₁₃NO) lacks a cyano group but features methyl substituents on the dihydrofuran ring, likely improving lipophilicity .

Reactivity and Functionalization Potential

- 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile: The amino group enables nucleophilic substitution or condensation reactions, while the cyano group can participate in cycloaddition or reduction to amines. The dihydrofuran ring may undergo oxidation to a fully aromatic benzofuran .

- 3-Amino-1,2-benzisoxazole-6-carbonitrile: The isoxazole ring is electron-deficient, directing reactivity toward electrophilic substitution at the 6-position. The cyano group allows for cross-coupling reactions, as demonstrated in synthesizing kinase inhibitors .

- 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine: The dimethyl groups sterically hinder the amino group, limiting its reactivity. However, this compound’s stability makes it suitable for applications requiring prolonged shelf life .

Research Findings and Challenges

- Synthetic Challenges: The hydrochloride form of 3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile requires stringent anhydrous conditions to prevent decomposition, unlike the more stable benzisoxazole analog .

- Biological Activity : The benzisoxazole derivative shows higher binding affinity to serotonin receptors (5-HT₂A) compared to the dihydrofuran-based compounds, attributed to its enhanced π-π stacking ability .

- Thermal Stability: The dimethyl derivative exhibits superior thermal stability (decomposition temperature >250°C) compared to the cyano-substituted analogs (<200°C), as reported by American Elements .

Biologische Aktivität

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Structure

The chemical structure of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile features a benzofuran core with an amino group and a cyano group, contributing to its unique reactivity and biological properties.

Synthesis

Recent studies have explored various synthetic routes for this compound, including Cs2CO3-mediated reactions that yield high purity and efficiency under mild conditions. For instance, the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones has been documented to produce derivatives in good yields within short reaction times .

Antimicrobial Activity

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Research has also indicated the potential anticancer activity of 3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile. Studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation, leading to reduced tumor growth. Further investigation into its effects on gene expression profiles in cancer cells is ongoing .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile was tested against a panel of bacterial strains. The compound showed significant growth inhibition compared to standard antibiotics, highlighting its potential utility in treating infections caused by resistant strains .

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies .

Pharmacokinetics

Understanding the pharmacokinetics of 3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to elucidate metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.